
(1-Chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene is an organic compound with the molecular formula C16H23ClO2. This compound is characterized by the presence of a benzene ring substituted with a chloro group, a methoxy group, and a heptenyl chain. It is a derivative of benzene and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and alkenes.
Methoxylation: The methoxy group is introduced via methylation reactions, often using methanol and a strong acid catalyst.
Alkylation: The heptenyl chain is attached through alkylation reactions, which may involve the use of alkenes and catalysts like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient production.
Catalysts: Industrial production often employs catalysts to enhance reaction rates and yields.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of (1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1-Chloro-7-methoxy-4-methylhept-4-enyl)-4-methoxybenzene: A closely related compound with an additional methoxy group on the benzene ring.
(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene: Another similar compound with a methyl group instead of a methoxy group.
Uniqueness
(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and heptenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
651332-02-4 |
|---|---|
Molecular Formula |
C15H21ClO |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
(1-chloro-7-methoxy-4-methylhept-4-enyl)benzene |
InChI |
InChI=1S/C15H21ClO/c1-13(7-6-12-17-2)10-11-15(16)14-8-4-3-5-9-14/h3-5,7-9,15H,6,10-12H2,1-2H3 |
InChI Key |
KIYBZJRFPGIVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC)CCC(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


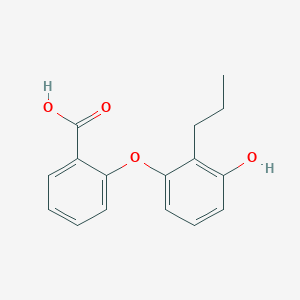
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
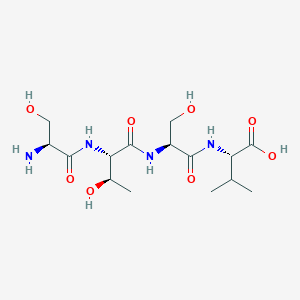
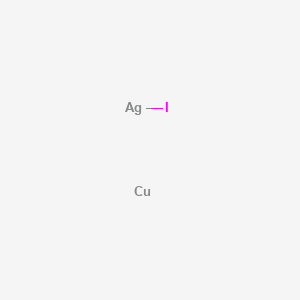
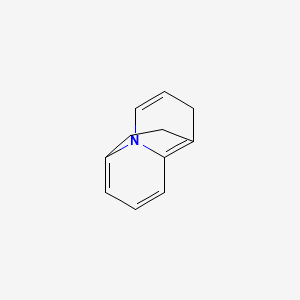

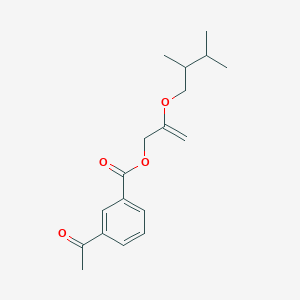
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
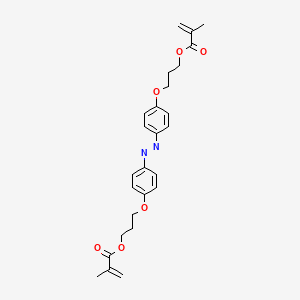
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
